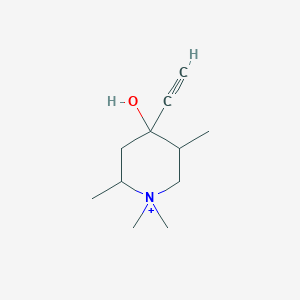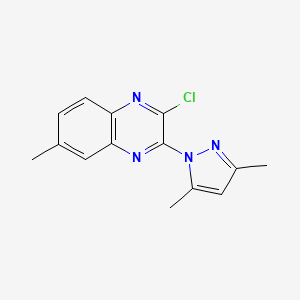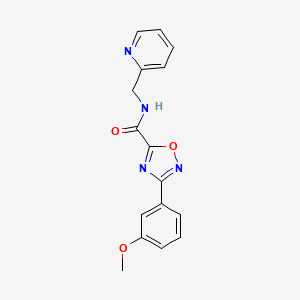![molecular formula C17H15N3 B14946092 1-Phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine CAS No. 230308-39-1](/img/structure/B14946092.png)
1-Phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. This compound belongs to the class of pyrroloquinolines, which are known for their diverse pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of ethyl 2-chloromethyl-quinoline-3-carboxylate with various amines in a refluxing ethanol-acetic acid solvent system has been reported . This method provides a straightforward approach to constructing the pyrroloquinoline core.
Industrial Production Methods
While detailed industrial production methods for 1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. Industrial synthesis would likely involve similar cyclization reactions with modifications to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, potentially leading to different pharmacologically active compounds.
Substitution: Substitution reactions, particularly at the amine group, can introduce various functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution can introduce various functional groups, leading to a range of derivatives with potentially different biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antileishmanial agent.
Wirkmechanismus
The mechanism of action of 1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and survival . By binding to these receptors, the compound can disrupt signaling pathways, leading to reduced cell growth and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Known for its antileishmanial activity.
1H-pyrrolo[2,3-b]pyridine derivatives: Potent inhibitors of fibroblast growth factor receptors.
Uniqueness
1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine stands out due to its specific structural features and the range of biological activities it exhibits. Its ability to inhibit fibroblast growth factor receptors makes it a promising candidate for cancer therapy, distinguishing it from other similar compounds.
Conclusion
1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine is a compound of significant interest due to its unique structure and diverse potential applications in scientific research. Its synthesis, chemical reactivity, and biological activities make it a valuable subject for further study in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
230308-39-1 |
|---|---|
Molekularformel |
C17H15N3 |
Molekulargewicht |
261.32 g/mol |
IUPAC-Name |
1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine |
InChI |
InChI=1S/C17H15N3/c18-16-13-8-4-5-9-15(13)19-17-14(16)10-11-20(17)12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,18,19) |
InChI-Schlüssel |
IBYGZZKGKLQRQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C2=NC3=CC=CC=C3C(=C21)N)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{[1-(4-chlorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]sulfamoyl}phenyl)acetamide](/img/structure/B14946010.png)
![1-{7-[(4-Chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-naphthalen-1-ylurea](/img/structure/B14946011.png)

![N-[5-methyl-4-methylidene-5-(2-methyl-2-phenylpropyl)-2-oxo-1,3-oxazolidin-3-yl]-N-(phenylcarbonyl)benzamide](/img/structure/B14946023.png)
![methyl (2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-3-(3-methylbutyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B14946030.png)
![16-chloro-5,7-dimethyl-1,3,5,7,10-pentazapentacyclo[10.8.0.02,10.04,9.013,18]icosa-2,4(9),11,13(18),14,16,19-heptaene-6,8-dione](/img/structure/B14946040.png)
![1-Ethyl-N-(4H-1,2,4-triazol-4-yl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14946049.png)




![N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B14946086.png)

![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2,6-dimethoxybenzamide](/img/structure/B14946103.png)
